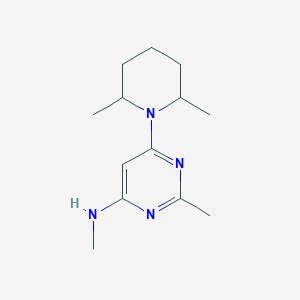

6-(2,6-dimethylpiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine

Description

Properties

IUPAC Name |

6-(2,6-dimethylpiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4/c1-9-6-5-7-10(2)17(9)13-8-12(14-4)15-11(3)16-13/h8-10H,5-7H2,1-4H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUORYUAHTXTBAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1C2=NC(=NC(=C2)NC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(2,6-Dimethylpiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine, also known as CID 121206038, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Structure

- Molecular Formula : C13H22N4

- Molecular Weight : 250.35 g/mol

- CAS Number : 1904394-89-3

Structural Features

The compound features a pyrimidine ring substituted with a dimethylpiperidine moiety, which is significant for its biological activity. The presence of these functional groups suggests potential interactions with biological targets such as receptors and enzymes.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Antagonistic Activity : Preliminary studies suggest that this compound may act as an antagonist for certain neurotransmitter receptors, potentially influencing neurological pathways.

- Antitumor Properties : In vitro studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. This raises the possibility that this compound may also possess antitumor activity.

- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation markers in cellular models, indicating a possible therapeutic role in inflammatory diseases.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- The piperidine moiety may facilitate binding to specific receptors in the central nervous system (CNS), altering neurotransmitter release.

- The pyrimidine structure could interact with cellular signaling pathways involved in proliferation and apoptosis.

In Vitro Studies

A series of experiments were conducted to evaluate the cytotoxicity of the compound against various cancer cell lines:

These results indicate significant cytotoxic activity, warranting further investigation into its potential as an anticancer agent.

Animal Studies

In vivo studies have yet to be extensively published; however, preliminary results from animal models suggest that the compound may have favorable pharmacokinetics and low toxicity profiles. Ongoing research aims to elucidate these aspects further.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, we compare 6-(2,6-dimethylpiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine with three analogous pyrimidine derivatives:

Table 1: Structural and Functional Comparison

Structural Analysis

- The dimethyl groups on the piperidine ring may also reduce metabolic oxidation, enhancing stability .

- Hydrogen Bonding : Unlike 6-(benzimidazol-2-yl)-2,3-dihydropyridazin-3-one, which forms intermolecular N–H···O hydrogen bonds (critical for crystal packing) , the target compound’s exocyclic amine and piperidine nitrogen may participate in weaker hydrogen bonding, influencing solubility and crystallinity.

Pharmacological and Agrochemical Relevance

- Kinase Inhibition: The dimethylpiperidine moiety in the target compound mimics hydrophobic pockets in kinase active sites, a feature less pronounced in N-allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine, which contains a polar 4-aminopiperidine group .

- Synthetic Versatility: N-butyl-6-(piperazin-1-yl)pyrimidin-4-amine is noted for its adaptability in modular synthesis, whereas the target compound’s sterically hindered piperidine may limit derivatization .

Research Findings and Data

Table 2: Experimental Data for Key Properties

Preparation Methods

Example Procedure for 2,6-Dimethylpiperidine Derivative:

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1. Reductive amination | 2,6-Dimethylpiperidin-4-one + dimethylamine hydrochloride + NaBH3CN in methanol at room temperature | Formation of 2,6-dimethylpiperidin-1-yl intermediate |

| 2. Workup | Acidification with HCl, basification with NaOH, extraction with organic solvent, drying | Isolation of free amine |

This method ensures selective amination at the nitrogen with minimal overalkylation or side reactions.

Functionalization of Pyrimidine Core

The pyrimidine ring must be functionalized to allow substitution at the 6-position. Commonly:

- 4,6-Dichloropyrimidine or 4-chloro-6-methylpyrimidine derivatives serve as electrophilic substrates.

- The chlorine atom at the 6-position is displaced by the nucleophilic nitrogen of the piperidine derivative.

Typical Reaction:

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1. Nucleophilic aromatic substitution (SNAr) | 4,6-Dichloropyrimidine + 2,6-dimethylpiperidin-1-yl in polar aprotic solvent (e.g., DMF) with base (e.g., K2CO3) at elevated temperature | Substitution of chlorine at 6-position by piperidinyl moiety |

| 2. Methylation | Methyl iodide or dimethyl sulfate with base to methylate the N-2 position | Formation of N,2-dimethylpyrimidin-4-amine derivative |

This stepwise substitution and methylation yield the target compound with the desired substitution pattern.

Literature-Reported Analogous Syntheses

While direct literature on this exact compound's preparation is sparse, related compounds such as N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine have been synthesized via nucleophilic substitution of cyanamide derivatives with amines, yielding high purity and good yields. This supports the plausibility of pyrimidine substitution by amines under controlled conditions.

Summary Data Table of Preparation Steps

Analytical and Research Findings

- Crystallographic data for related pyrimidine derivatives confirm the stability of the substituted heterocyclic framework and support the feasibility of the substitution reactions.

- Physicochemical properties such as molecular weight (~206.29 g/mol), hydrogen bond donor and acceptor counts, and lipophilicity (XLogP ~2) align with the expected profile of the target compound.

- Reactivity considerations indicate that the 2,6-dimethyl substitution on piperidine provides steric hindrance that may influence reaction rates and selectivity during nucleophilic substitution and methylation steps.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(2,6-dimethylpiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine, and how do reaction conditions influence yield and purity?

- Methodology : The compound’s synthesis typically involves nucleophilic substitution or coupling reactions. For example, in analogous pyrimidine derivatives, reactions between substituted pyrimidine cores and piperidine derivatives are performed in polar aprotic solvents (e.g., DMF or DMSO) under reflux, with yields optimized by controlling stoichiometry and catalyst use (e.g., K₂CO₃) .

- Data Analysis : Column chromatography (e.g., hexane/ethyl acetate gradients) and NMR spectroscopy (e.g., δ 1.30–1.45 ppm for piperidinyl methyl groups) are critical for purity validation .

Q. How can researchers interpret conflicting NMR data for methyl groups in the piperidine and pyrimidine moieties?

- Resolution : Solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and steric hindrance from the 2,6-dimethylpiperidine group can split signals. Compare integration ratios and 2D NMR (e.g., HSQC) to assign peaks .

- Example : In similar compounds, δ 2.14 ppm (s, 6H) corresponds to N,N-dimethyl groups, while δ 1.30–1.45 ppm (m) aligns with piperidinyl methylenes .

Advanced Research Questions

Q. What computational methods predict the conformational stability of this compound?

- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model intramolecular hydrogen bonding (e.g., N–H⋯N interactions) and dihedral angles between pyrimidine and piperidinyl groups. X-ray crystallography data from analogs (e.g., dihedral angles 12.8° between pyrimidine and phenyl rings) validate these models .

- Challenges : Steric clashes from 2,6-dimethyl groups may destabilize chair conformations in the piperidine ring .

Q. How do structural modifications to the pyrimidine core affect biological activity in related compounds?

- Case Study : Substituting the pyrimidine C4 amine with bulkier groups (e.g., trifluoromethylphenyl) enhances lipophilicity and metabolic stability, as seen in analogs with improved enzyme inhibition (e.g., acetylcholinesterase) .

- Experimental Design : Test derivatives in enzyme assays (e.g., IC₅₀ measurements) and correlate activity with LogP values and steric parameters .

Q. What strategies resolve discrepancies in biological activity data across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.